2-amino-N-(2-ethoxyphenyl)benzamide
Description
Contextual Significance within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. ontosight.airesearchgate.net The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physicochemical and biological properties. ontosight.ai
The significance of benzamides stems from their ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Researchers have extensively explored benzamide derivatives for a multitude of potential applications, including their use as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ontosight.aiontosight.aiontosight.ai The specific substitutions on the benzamide core play a pivotal role in determining the compound's biological activity profile. ontosight.ai
Within this broad and pharmacologically significant class of compounds, 2-amino-N-(2-ethoxyphenyl)benzamide presents a distinct substitution pattern that has attracted scholarly attention. The presence of the 2-amino group and the N-(2-ethoxyphenyl) moiety offers specific sites for chemical modification and potential interaction with biological systems.
Overview of Research Trajectories and Scholarly Contributions
Academic inquiry into this compound has primarily revolved around its synthesis and its role as a precursor for more complex molecules. The compound serves as a valuable building block in the synthesis of various heterocyclic systems, which are themselves of great interest in medicinal and materials chemistry.
One notable area of research involves the use of this compound in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis often involves the reaction of this compound with various reagents to construct the quinazoline ring system.
| Starting Material | Reagent(s) | Product Class | Potential Significance |
| This compound | Various aldehydes or ketones | Quinazoline derivatives | Exploration of new therapeutic agents |
| This compound | Phosgene or its equivalents | Benzodiazepine derivatives | Development of compounds with potential CNS activity |
| This compound | Isothiocyanates | Quinazoline-4-thione derivatives | Investigation of novel antimicrobial or anticancer agents |
Detailed research has elucidated the reaction conditions and synthetic methodologies for these transformations. For instance, the condensation of this compound with aldehydes can be catalyzed by various acids or proceed under thermal conditions to yield the corresponding quinazoline derivatives. These studies contribute to the fundamental understanding of reaction mechanisms and provide pathways to novel molecular architectures.
Furthermore, the chemical properties of this compound itself have been a subject of investigation. Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been employed to characterize the molecule and confirm its structure. These foundational studies are crucial for ensuring the purity and identity of the compound used in further synthetic applications.
While the direct biological applications of this compound are not as extensively documented as its synthetic utility, its role as a key intermediate implies that the biological activities of its derivatives are of significant interest to the scientific community. The exploration of these derivatives continues to be an active area of research, with the ultimate goal of discovering new molecules with valuable properties.
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-amino-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2,16H2,1H3,(H,17,18) |
InChI Key |
FSHKBBPDYLWQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Strategic Development of Synthetic Methodologies for 2 Amino N 2 Ethoxyphenyl Benzamide
Established Synthetic Pathways and Precursor Chemistry
The foundational methods for synthesizing 2-amino-N-(2-ethoxyphenyl)benzamide rely on well-established organic reactions, particularly those that form amide bonds and those that can introduce the requisite amino group.
Amide Bond Formation Strategies via Acylation of Amines
The most direct and widely utilized method for the synthesis of this compound is the acylation of 2-ethoxyaniline with a suitable 2-aminobenzoic acid derivative. A common precursor for the 2-aminobenzoyl moiety is isatoic anhydride (B1165640). The reaction of isatoic anhydride with an amine leads to the formation of a 2-aminobenzamide (B116534) derivative through a ring-opening reaction followed by decarboxylation. nih.govursinus.edu This method is advantageous as isatoic anhydride is a stable and easily handled solid. nih.gov
The general procedure involves reacting isatoic anhydride with 2-ethoxyaniline in a suitable solvent, such as dimethylformamide (DMF), often with heating to drive the reaction to completion. nih.gov Variations of this method include the use of different solvents and reaction conditions to optimize the yield and purity of the final product.
Another classical approach involves the direct coupling of a 2-aminobenzoic acid with 2-ethoxyaniline using a coupling agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.gov This method offers versatility as it allows for a wide range of substituted benzoic acids and anilines to be coupled.
A more traditional method for acylation is the use of an acyl chloride, such as 2-aminobenzoyl chloride, which reacts readily with 2-ethoxyaniline. This reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org
Table 1: Comparison of Amide Bond Formation Strategies
| Method | Precursors | Reagents/Conditions | Advantages |
|---|---|---|---|
| Isatoic Anhydride Method | Isatoic anhydride, 2-ethoxyaniline | DMF, heat | Stable starting material, good yields. nih.gov |
| Carbodiimide Coupling | 2-Aminobenzoic acid, 2-ethoxyaniline | EDC, HOBt, DIPEA, DMF | High versatility, mild conditions. nih.gov |
| Acyl Chloride Method | 2-Aminobenzoyl chloride, 2-ethoxyaniline | Triethylamine, DCM | High reactivity of acyl chloride. rsc.org |
Reductive Amination Approaches
Reductive amination presents an alternative, albeit less direct, pathway to this compound. This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of the target molecule, this could theoretically involve the reductive amination of a suitable keto-acid or keto-ester with 2-ethoxyaniline, followed by amidation, or the reductive amination of a 2-aminobenzaldehyde (B1207257) derivative with 2-ethoxyaniline.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed. organic-chemistry.org The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. youtube.com While a versatile method for amine synthesis, its application to this compound is less commonly reported in the literature compared to direct acylation methods.
Methodological Advancements and Optimization
Continuous efforts in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of benzamides, including this compound.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.org The synthesis of benzamides, including derivatives of 2-aminobenzamide, has been shown to benefit from microwave irradiation. nih.govniscair.res.in
In the context of the isatoic anhydride route, microwave irradiation can significantly reduce the reaction time from hours to minutes. nih.gov A mixture of isatoic anhydride and the amine can be subjected to microwave irradiation, sometimes in the presence of a high-boiling solvent like DMF or even under solvent-free conditions, to afford the desired benzamide (B126) in good yield. nih.govniscair.res.in This technique offers a greener alternative by reducing energy consumption and often minimizing the use of solvents.
Catalytic Approaches and Reaction Efficiency
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. While the direct acylation of amines is often efficient, catalytic methods can offer improvements. For instance, the use of solid acid catalysts, such as Keggin-type heteropolyacids, has been explored for benzamide synthesis, offering advantages like reusability and simplified work-up procedures. researchgate.net
In the broader context of amide bond formation, biocatalytic approaches using enzymes like N-acyltransferases are gaining attention as sustainable alternatives to traditional chemical methods. rsc.org These enzymatic methods can operate under mild conditions and exhibit high selectivity. Furthermore, transition metal-catalyzed reactions, such as the iridium-catalyzed reductive amination of aldehydes and ketones, offer efficient routes to substituted amines that could be precursors in a multi-step synthesis. organic-chemistry.org
Multi-Step Synthesis Considerations and Key Factors
A common multi-step strategy involves the synthesis of a key intermediate, such as a substituted anthranilic acid or isatoic anhydride, followed by the final amide bond formation. For example, a substituted aniline (B41778) can be converted to the corresponding isatoic anhydride through reactions involving phosgenation or carbonylation. google.comresearchgate.net
Key factors that influence the success of a multi-step synthesis include:
Choice of protecting groups: If other functional groups in the precursors require protection during the synthesis, the choice of protecting groups that can be selectively introduced and removed is crucial.
Reaction conditions: Optimization of temperature, solvent, and catalyst for each step is necessary to maximize yield and minimize by-product formation.
Purification methods: Efficient purification techniques, such as crystallization or chromatography, are essential to obtain the final product with high purity.
Atom economy: Designing a synthetic route that maximizes the incorporation of atoms from the reactants into the final product is a key principle of green chemistry. sioc-journal.cn
By carefully considering these factors, chemists can develop robust and efficient multi-step syntheses for this compound and other complex organic molecules.
Advanced Structural Elucidation and Conformational Analysis of 2 Amino N 2 Ethoxyphenyl Benzamide
Spectroscopic Techniques for Structural Integrity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the precise structure of 2-amino-N-(2-ethoxyphenyl)benzamide can be confirmed.
¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show complex multiplets for the protons on the two benzene (B151609) rings. The ethoxy group would be characterized by a triplet from the methyl (–CH₃) protons and a quartet from the methylene (–OCH₂–) protons, a result of spin-spin coupling with each other. The amine (–NH₂) and amide (–NH–) protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals would be expected, corresponding to the 15 carbon atoms in its structure (C₁₅H₁₆N₂O₂). The carbonyl carbon (C=O) of the amide group would appear significantly downfield (typically in the 165-175 ppm range). The carbons of the aromatic rings would resonate in the 110-160 ppm region, while the ethoxy group carbons would appear upfield.
While specific, experimentally-derived spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The following table provides hypothetical, yet representative, ¹H and ¹³C NMR data based on known substituent effects and data from related benzamide (B126) structures.
Table 1: Predicted NMR Data for this compound
| ¹H NMR (Proton NMR) | ||
|---|---|---|
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~9.5 - 10.5 | Broad Singlet | Amide NH |
| ~6.8 - 8.2 | Multiplets | Aromatic Hs (8H) |
| ~4.5 - 5.5 | Broad Singlet | Amino NH₂ (2H) |
| ~4.1 | Quartet | -OCH₂CH₃ |
| ~1.4 | Triplet | -OCH₂CH₃ |
| ¹³C NMR (Carbon NMR) | |
|---|---|
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~168 | Amide C=O |
| ~110 - 150 | Aromatic Cs (12C) |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Note: These are predicted values for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (e.g., ESI-MS) for Molecular Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. scbt.com
The primary purpose of ESI-MS in this context is to confirm the molecular weight of the compound. The molecular formula of this compound is C₁₅H₁₆N₂O₂, which corresponds to a monoisotopic mass of approximately 256.12 g/mol . In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺ at an m/z value of approximately 257.13. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern provides valuable information about the compound's structure, often revealing the loss of specific functional groups. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond.
Table 2: Expected ESI-MS Data for this compound
| Ion Type | Expected m/z | Information Provided |
|---|---|---|
| [M+H]⁺ | ~257.13 | Confirmation of molecular weight. |
| [M+Na]⁺ | ~279.11 | Sodium adduct, further confirming molecular weight. |
| Fragment Ions (MS/MS) | Variable | Structural information from cleavage of amide bond or loss of ethoxy group. |
Solid-State Structural Investigations
While spectroscopic methods define the connectivity of a molecule, solid-state techniques like X-ray crystallography provide a precise three-dimensional picture of the molecule as it exists in a crystal lattice.
X-ray Crystallography for Three-Dimensional Structure
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous conformational map of the molecule.
For this compound, a successful crystallographic analysis would reveal:
Conformation: The spatial arrangement of the two aromatic rings relative to each other and the planarity of the amide linkage.
Intramolecular Interactions: The presence of any intramolecular hydrogen bonds, for instance, between the amide N-H and the oxygen of the ethoxy group, or between the amino N-H and the amide carbonyl oxygen. Such interactions can significantly influence the molecule's preferred conformation.
Although a crystal structure for this compound is not publicly available, studies on similar benzamide derivatives reveal common structural motifs, such as the formation of hydrogen-bonded chains or dimers in the solid state.
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound and for separating it from any impurities, such as starting materials, byproducts, or degradation products.
A reverse-phase HPLC (RP-HPLC) method would be most suitable for analyzing this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica) using a polar mobile phase. The purity is assessed by monitoring the column eluent with a detector, typically a UV detector set to a wavelength where the aromatic rings of the compound absorb strongly. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound.
Method development would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape), flow rate, and column temperature to achieve the best separation and peak resolution.
Table 3: Representative RP-HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Theoretical and Computational Investigations of 2 Amino N 2 Ethoxyphenyl Benzamide
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of a molecule.
Key applications of DFT for a compound like 2-amino-N-(2-ethoxyphenyl)benzamide would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface. MEP maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how the molecule will interact with biological targets like proteins or DNA. mdpi.comnih.gov
Studies on related molecules, such as chiral benzimidazoles and 2-amino-4,6-diphenylnicotinonitriles, have successfully used DFT to understand their structural properties, reactivity, and photophysical characteristics. nih.govmdpi.com These computational insights are invaluable for interpreting experimental observations and guiding the design of new compounds. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a dynamic perspective on how this compound might behave in a biological system, such as in an aqueous solution or near a protein binding site.
Classical molecular dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of molecular systems. nih.gov These simulations can reveal how a molecule like this compound moves, flexes, and interacts with its environment over time. nih.gov Recent advancements have seen the integration of machine learning and neural network potentials (NNP) with traditional molecular mechanics (MM) force fields (NNP/MM). nih.govarxiv.org This hybrid approach enhances the accuracy of simulations, leading to better predictions of properties like protein-ligand binding affinities. nih.govarxiv.org
The this compound molecule possesses several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes or conformations. Conformational landscape analysis is the process of identifying the most stable (lowest energy) conformations and understanding the energy barriers between them. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. Molecular docking studies on benzamide (B126) derivatives often involve exploring thousands of different conformations within the active site of an enzyme to find the most favorable binding pose. dergipark.org.tr
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate. dergipark.org.trnih.gov
In docking studies involving benzamide derivatives, the compound is placed into the active site of a target protein, and a scoring function is used to estimate the binding energy for different poses. dergipark.org.trresearchgate.net These studies can reveal key interactions, such as:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
Docking studies on various benzamide derivatives have identified them as potential inhibitors for a range of enzymes by elucidating their binding interactions at the molecular level. dergipark.org.trmdpi.comnih.gov
Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives
| Benzamide Derivative Class | Protein Target | Key Findings | Reference |
| General Benzamides | Topoisomerase I and IIα | Compounds showed higher affinity for Topoisomerase IIα. Binding energies and interactions with DNA and amino acid residues were identified. | dergipark.org.trresearchgate.net |
| 1,3,4-Thiadiazole Benzamide | Dihydrofolate Reductase (DHFR) | The derivative was identified as a potential DHFR inhibitor, forming three hydrogen bonds with active site residues (Asp 21, Ser 59, Tyr 22). | mdpi.com |
| Sulfamoyl-nitrobenzamides | α-Glucosidase and α-Amylase | Compounds showed good binding energies and formed hydrogen, electrostatic, and hydrophobic bonds with active site residues. | nih.gov |
| N-(2-aminoethyl)-N-phenyl benzamides | Trypanosoma brucei proteins | High-throughput screening followed by medicinal chemistry optimization led to potent inhibitors of the parasite. | nih.gov |
Mechanistic Biochemical and Cellular Studies of 2 Amino N 2 Ethoxyphenyl Benzamide
Antimicrobial and Antifungal Mechanistic Investigations
Comprehensive searches of scientific literature and databases have not yielded specific studies focused on the antimicrobial and antifungal mechanisms of 2-amino-N-(2-ethoxyphenyl)benzamide. While related compounds have shown biological activity, this specific derivative remains uncharacterized in this regard.
In Vitro Efficacy Against Microbial Strains
There is no publicly available data from in vitro studies, such as the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), for this compound against any specific bacterial or fungal strains. Therefore, no data table on its efficacy can be provided.
Cellular Target Identification in Microorganisms
Due to the absence of mechanistic studies on this compound, its cellular targets within microbial or fungal cells have not been identified. Research into how this compound might interfere with essential cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication in microorganisms, has not been published.
Structure Activity Relationship Sar and Molecular Design Strategies for 2 Amino N 2 Ethoxyphenyl Benzamide Analogues
Rational Design Principles for Structural Modification
Rational drug design for this class of compounds involves the strategic modification of its core components: the 2-aminobenzamide (B116534) moiety, the 2-ethoxyphenyl moiety, and the central amide linker. The goal is to optimize interactions with the target protein while maintaining favorable pharmacokinetic properties.
Systematic modification of the aromatic rings is a primary strategy for exploring the SAR of 2-amino-N-(2-ethoxyphenyl)benzamide analogues. The nature, position, and size of substituents can profoundly influence binding affinity and biological activity.
Research on structurally related benzanilide (B160483) derivatives has demonstrated that substituents on the anilide ring (in this case, the ethoxyphenyl moiety) are critical for activity. psu.edu Studies on similar scaffolds, such as those developed as histone deacetylase inhibitors, show that a substituent at the 2'-position, such as an amino or hydroxy group, is indispensable for inhibitory activity. psu.edu This suggests that the 2'-substituent may act as a crucial hydrogen-bonding site or engage in other electrostatic interactions within the target's binding pocket. psu.edu The ethoxy group in this compound likely serves a similar purpose, positioning the oxygen atom for key interactions.
Conversely, the steric bulk of substituents at other positions on the anilide ring can be detrimental. For instance, introducing a methyl group at the 3'-position has been shown to cause a loss of activity in related compounds. psu.edu Modifications at the 4'-position, with either electron-donating or electron-withdrawing groups, have also been found to weaken activity, indicating that the steric factor at this position plays a significant role in the enzyme-inhibitor interaction. psu.edu
On the benzamide (B126) portion of the molecule, substitutions can also have a significant impact. In the development of HIV-1 Vif inhibitors based on a 2-amino-N-(2-methoxyphenyl)benzamide core, the introduction of a (4-nitrophenyl)sulfonyl group at the C6 position of the benzamide ring resulted in a potent compound. nih.gov This highlights the potential for achieving high potency through modifications at this position.
Table 1: Summary of Substituent Effects on Related Benzamide Analogues
| Moiety | Position of Substitution | Substituent Type | Observed Effect on Activity |
| Anilide (Ethoxyphenyl) | 2' | Hydroxy or Amino | Essential for activity |
| Anilide (Ethoxyphenyl) | 3' | Methyl | Loss of activity |
| Anilide (Ethoxyphenyl) | 4' | Electron-donating or -withdrawing | Weakened activity |
| Benzamide | 6 | (4-nitrophenyl)sulfonyl | Potent activity |
This table summarizes findings from structurally related compounds to infer potential SAR for this compound.
The amide bond connecting the two aromatic rings is a central feature of the scaffold. Its relative rigidity helps to orient the two moieties in a specific conformation suitable for binding. Engineering this linker or the side chains attached to the core structure can lead to improved properties.
One strategy involves replacing parts of the scaffold with bioisosteres to enhance activity or improve properties like solubility. For example, in a different class of benzamides, a triazole pharmacophore was successfully replaced with a glycine-like amino acid. nih.gov This modification of the linker and side-chain region led to a novel scaffold with significantly improved potency and water solubility. nih.gov This approach could be applied to this compound analogues to explore new chemical space and overcome potential liabilities.
Furthermore, modulating the polarity of side chains is a key strategy in peptide engineering that can be conceptually applied here. nih.gov Adjusting the polarity of substituents on the benzamide or ethoxyphenyl rings can fine-tune supramolecular interactions and binding affinity. nih.gov The synthesis of various halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has shown that relative potencies can be rationalized by considering steric and hydrophobic effects, underscoring the importance of side-chain properties. nih.gov
Pharmacophore Mapping and Molecular Fingerprint Analysis
Computational techniques are essential for understanding the SAR of this compound analogues on a larger scale. Pharmacophore mapping identifies the essential spatial arrangement of chemical features required for biological activity, while molecular fingerprints provide a way to encode and compare molecular structures.
A pharmacophore model for this class of compounds would typically include key features such as hydrogen bond donors (e.g., the 2-amino group), hydrogen bond acceptors (e.g., the carbonyl oxygen of the amide and the ethoxy oxygen), and aromatic/hydrophobic regions (the two phenyl rings). chemaxon.com The relative spatial arrangement of these points is critical. Intramolecular interactions can sometimes lead to a "closure" of the pharmacophore site, which may influence activity. nih.gov
Molecular fingerprints are digital representations of a molecule's structure, often represented as a series of bits where each bit corresponds to the presence or absence of a specific chemical feature or substructure. chemaxon.com These fingerprints can be used to rapidly screen large virtual libraries of compounds to identify those that are most similar to a known active molecule. researchgate.net For example, 2D pharmacophore fingerprints can be generated that encode the topological distances between pairs of pharmacophoric features (e.g., acceptor-acceptor, donor-hydrophobic). chemaxon.com By comparing the fingerprint of this compound with those of other compounds, researchers can prioritize which analogues to synthesize and test. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. These models can predict the activity of unsynthesized analogues, thereby guiding and prioritizing synthetic efforts.
For a series of N-(2-aminophenyl)benzamide derivatives, which are structurally very similar to this compound, 2D and 3D-QSAR studies have been successfully applied. sphinxsai.com In these studies, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. sphinxsai.com
In 3D-QSAR methods like Molecular Field Analysis (MFA), molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. sphinxsai.com The model then correlates variations in these fields with changes in biological activity (expressed as pIC50 values). A successful MFA model for N-(2-aminophenyl)benzamide derivatives yielded a high correlation coefficient (r² = 0.927) and a strong cross-validated coefficient (r².CV = 0.815), indicating a robust and predictive model. sphinxsai.com Such models provide visual maps that show regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering direct guidance for the design of new, more potent analogues.
Exploration of Analogues and Derivatives of 2 Amino N 2 Ethoxyphenyl Benzamide
Design and Synthesis of Novel Benzamide (B126) Derivatives
The creation of new benzamide derivatives is a key strategy for mapping their structure-activity relationships (SAR). By systematically modifying different segments of the 2-amino-N-(2-ethoxyphenyl)benzamide molecule, researchers can investigate the chemical features essential for its biological functions.
Altering the 2-aminobenzamide (B116534) core is a primary method for developing new analogues. The 2-amino group is considered a critical feature for the compound's interaction with biological targets. researchgate.net Consequently, research has delved into substituting this amino group or changing its placement on the benzamide ring.
A significant area of this research has been the synthesis of quinazolinone derivatives from 2-aminobenzamide. orientjchem.orgresearchgate.net This process involves reacting 2-aminobenzamide with various reagents, such as aromatic benzoyl chlorides, to construct a new heterocyclic ring fused to the original benzene (B151609) ring. orientjchem.org This transformation fundamentally changes the core structure and has resulted in compounds with varied biological profiles. For example, reacting 2-aminobenzamide with aldehydes or ketones can yield 2,3-dihydro-4(1H)-quinazolinones. researchgate.net
The carboxamide linker has also been a subject of modification. The orientation and electronic characteristics of this linker are vital for the molecule's activity. To understand their influence on target binding, scientists have synthesized analogues with different linker properties.
The N-substituted phenyl ring of this compound has been a primary area for creating derivatives. The type and location of substituents on this ring significantly affect the molecule's properties. nih.govfrontiersin.org
Studies have investigated replacing the ethoxy group with other alkoxy groups of different lengths and structures. Furthermore, the introduction of groups that donate or withdraw electrons at various positions on the phenyl ring has been systematically examined to provide a deeper understanding of the steric and electronic requirements for activity. nih.govfrontiersin.org A series of N-aryl-2-aminobenzamides were synthesized to see how different substituents on the N-phenyl ring would affect their properties. nih.govmdpi.comnih.gov
The amide linker itself has also been a target for modification. While the amide bond is a common feature, researchers have explored alternative linkers to assess the impact on conformational flexibility and hydrogen bonding capabilities.
Hybrid Molecules and Molecular Conjugates
Creating hybrid molecules and molecular conjugates is an advanced drug design strategy. It aims to merge the pharmacophoric elements of this compound with other biologically active chemical structures.
Scientists have successfully engineered hybrid molecules by combining the 2-aminobenzamide structure with other recognized pharmacophores. For instance, quinazoline-benzamide hybrids have been synthesized, merging the structural characteristics of both compound classes. orientjchem.org The quinazoline (B50416) structure is found in many biologically active molecules, and its fusion with the benzamide framework has produced novel compounds with distinct properties. orientjchem.orgresearchgate.net
Similarly, researchers have developed acridine-benzamide conjugates. Acridines are known for their ability to intercalate with DNA, and by linking them to a benzamide derivative, the goal is to create bifunctional molecules that may act through multiple mechanisms.
The benzofuran (B130515) scaffold, another significant pharmacophore, has also been integrated into hybrid structures with 2-aminobenzamide. nih.gov These efforts are based on the principle of molecular hybridization, where combining two or more pharmacophores can result in synergistic effects or new biological activities. For example, various benzofuran-based amides have been synthesized and assessed for their biological potential. nih.govnih.gov
Comparative Analysis of Analogues for Mechanistic Insights
Comparative studies of synthesized analogues are crucial for understanding the mechanism of action of this compound and its derivatives. By comparing the biological activities of a series of related compounds, researchers can identify the key structural elements necessary for their effects. nih.govtandfonline.com
These analyses frequently involve creating quantitative structure-activity relationship (QSAR) models. QSAR studies aim to link the chemical structure of analogues with their biological activity, yielding a mathematical model that can help predict the activity of new, yet-to-be-synthesized compounds. tandfonline.com
For example, by comparing the activity of analogues with different substituents on the N-phenyl ring, researchers can map the regions of a target binding pocket that are sensitive to steric hindrance, electronic properties, and hydrogen bonding. nih.govfrontiersin.org This information is vital for the rational design of more potent and selective compounds. Such comparative analyses have contributed to a detailed understanding of the structure-activity relationships for this class of molecules. nih.govtandfonline.comnih.gov
Interactive Data Table: N-Substituted Benzamide Derivatives and Activity
The following table summarizes data on various synthesized N-substituted benzamide derivatives, providing insights into their structure and reported findings.
| Compound ID | N-Substituent | Core Structure | Reported Finding | Reference |
| 3a | 2-Chlorophenyl | 2-Aminobenzamide | Synthesized | researchgate.net |
| 3b | 4-Chlorophenyl | 2-Aminobenzamide | Synthesized | researchgate.net |
| 3d | 2-Methylphenyl | 2-Aminobenzamide | Synthesized | researchgate.net |
| 3e | 4-Nitrophenyl | 2-Aminobenzamide | Synthesized | researchgate.net |
| 5 | 4-Methoxyphenyl | 2-Aminobenzamide | Showed excellent antimicrobial potential. | nih.gov |
| 7 | p-Tolyl | 2-Aminobenzamide | Synthesized | nih.gov |
| Y49 | Rucaparib analogue | - | Highly selective PARP-1 inhibitor. | nih.gov |
Research Applications and Utility of 2 Amino N 2 Ethoxyphenyl Benzamide
Role as a Versatile Building Block in Organic Synthesis
The 2-amino-N-(2-ethoxyphenyl)benzamide structure is part of the broader 2-aminobenzamide (B116534) class of compounds, which are recognized as valuable intermediates in organic synthesis. The presence of multiple reactive sites—specifically the primary amino group, the amide linkage, and the aromatic rings—allows for a wide range of chemical modifications. These sites enable chemists to construct more complex molecules, particularly heterocyclic systems that form the core of many biologically active agents. researchgate.netanjs.edu.iq
The primary amino group on the benzoyl ring is a key functional group that can participate in cyclization reactions to form fused ring systems. For instance, 2-aminobenzamides are well-known precursors for the synthesis of quinazolinones and benzodiazepines, classes of compounds with significant pharmacological importance. wum.edu.pl Synthetic strategies often involve reacting the 2-amino group with various electrophiles to build new ring structures.
Moreover, the core benzamide (B126) structure can be synthesized through several established methods, commonly by reacting isatoic anhydride (B1165640) with an appropriate aniline (B41778) derivative. nih.gov This accessibility makes it a practical starting point for creating libraries of related compounds for screening purposes. mdpi.com The ethoxyphenyl moiety can also be modified or replaced, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
| Precursor Class | Reactant | Resulting Heterocycle | Significance |
|---|---|---|---|
| 2-Aminobenzamides | Phosgene/Triphosgene | Quinazoline-2,4-diones | Core of various bioactive molecules |
| 2-Aminobenzamides | Chloroacetyl Chloride | Benzodiazepinones | CNS active agents |
| 2-Aminobenzamides | Aldehydes/Ketones | Dihydroquinazolinones | Pharmacological scaffolds |
| 2-Aminobenzhydrazides | Carbon Disulfide | Oxadiazole derivatives | Biologically active heterocycles researchgate.net |
Application as a Biochemical Probe in Life Sciences
A biochemical probe is a small molecule used to study and manipulate biological processes and macromolecules like proteins. The N-(2-aminophenyl)benzamide scaffold, to which this compound belongs, has proven to be an excellent foundation for developing such probes. acs.orgnih.gov These molecules can be designed to interact with specific protein targets with high affinity, thereby allowing researchers to investigate the protein's function, localization, and interactions within a cell.
A prominent application of this scaffold is in the development of inhibitors for histone deacetylases (HDACs). nih.govfrontiersin.org HDACs are a class of enzymes crucial for regulating gene expression, and their dysfunction is implicated in diseases like cancer. Molecules based on the N-(2-aminophenyl)benzamide structure act as probes by binding to the active site of HDAC enzymes. acs.orgnih.gov This interaction can be used to study the role of specific HDAC isoforms in cellular pathways. By modifying the peripheral parts of the scaffold, such as the ethoxyphenyl group, researchers can tune the probe's selectivity and cell permeability to target specific enzymes or cellular compartments. The development of these chemical probes is essential for validating new drug targets and understanding complex biological systems. rsc.orgstanford.edu
Utility in Enzyme Kinetic Studies and Inhibition Assays
The N-(2-aminophenyl)benzamide scaffold is a privileged structure for designing enzyme inhibitors, particularly for zinc-dependent enzymes like HDACs. acs.orgnih.gov The 2-aminobenzamide portion functions as a zinc-binding group (ZBG), which chelates the zinc ion in the enzyme's catalytic pocket, effectively blocking its activity. acs.org This characteristic makes this compound and its analogues highly useful in enzyme kinetic studies and high-throughput screening for new inhibitors.
Research has demonstrated that derivatives of N-(2-aminophenyl)benzamide can inhibit Class I HDACs (HDAC1, HDAC2, and HDAC3) at nanomolar concentrations. acs.orgfrontiersin.orgnih.gov In inhibition assays, these compounds are used to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies inhibitor potency. For example, studies have shown that specific substitutions on the benzamide core can lead to highly potent and selective inhibitors. One study identified a derivative, 15k, that showed potent inhibition of HDAC3-NCoR2 with an IC₅₀ of 6 nM, while being significantly less active against other HDAC isoforms. nih.gov This selectivity is crucial for dissecting the specific roles of different enzymes in biological processes.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| NA (Derivative) | 95.2 | 260.7 | 255.7 | frontiersin.org |
| 15k (Derivative) | 80 | 110 | 6 | nih.gov |
Contributions to Proteomics Research and Protein Interaction Studies
Proteomics aims to study the entire set of proteins in a biological system, including their expression, structure, function, and interactions. Chemical proteomics, a sub-discipline, uses small-molecule probes to achieve these goals. rsc.orgstanford.edu The compound this compound is directly relevant to this field, as evidenced by its commercial availability specifically for proteomics research. scbt.com
Its contribution stems largely from its role as a scaffold for creating activity-based probes (ABPs) and affinity-based probes. researchgate.netmdpi.com An ABP based on the this compound structure can be designed to covalently bind to the active site of a target enzyme family, such as HDACs. By including a reporter tag (like biotin (B1667282) or a fluorescent dye), these probes allow for the selective isolation, identification, and quantification of active enzymes from a complex protein mixture using mass spectrometry. rsc.org This approach helps researchers profile the activity of entire enzyme families under different conditions, providing insights into disease states or drug responses.
Furthermore, these probes can be used in "competitive mode" proteomics. In this setup, a library of compounds is screened for their ability to compete with a known probe for binding to its target protein. rsc.org This method is powerful for discovering new inhibitors and for mapping the protein interaction landscape of small molecules, thereby identifying both intended targets and potential off-target effects that are critical in drug development.
Challenges, Research Gaps, and Future Directions for 2 Amino N 2 Ethoxyphenyl Benzamide
Synthetic Challenges and Scalability
The synthesis of 2-aminobenzamide (B116534) derivatives, including 2-amino-N-(2-ethoxyphenyl)benzamide, can be approached through several established routes, each presenting unique challenges that affect efficiency and scalability.
A common method involves the reaction of isatoic anhydride (B1165640) with an appropriate amine, in this case, 2-ethoxyaniline. mdpi.comnih.gov This process works by a nucleophilic attack from the amine onto the carbonyl group of the anhydride, followed by ring-opening and the elimination of carbon dioxide. mdpi.comnih.gov While straightforward, optimizing reaction conditions is crucial. Studies comparing conventional heating with microwave-assisted synthesis have found that while microwave irradiation can be much faster, it may lead to lower yields for thermally sensitive compounds. mdpi.comnih.gov
Another major synthetic pathway is the reduction of a corresponding 2-nitrobenzamide (B184338) precursor. This multi-step approach involves first synthesizing the nitro-substituted benzamide (B126) and then reducing the nitro group to an amine. researchgate.net This reduction step often requires catalysts and reagents that pose challenges for scalability and environmental impact, such as harsh acidic conditions or toxic catalysts. researchgate.net
More advanced and complex synthetic strategies are also being explored for benzamides, such as rhodium(III)-catalyzed double C-H activation to create polycyclic heteroaromatics. researchgate.net These methods, while innovative, often require expensive catalysts, sterically hindered additives to control the reaction pathway, and complex purification, making them difficult to scale for industrial production. researchgate.net The primary challenges across these methods include managing multi-step sequences, ensuring high yields, dealing with potentially hazardous reagents, and developing cost-effective purification protocols, all of which are critical considerations for scalability. researchgate.netnih.gov
| Method | Starting Materials | Key Features & Challenges | Reference |
|---|---|---|---|
| Reaction from Isatoic Anhydride | Isatoic anhydride, Amine derivative | Forms product via nucleophilic attack and CO2 elimination. Microwave-assisted methods are fast but may reduce yield for thermo-sensitive compounds. | mdpi.comnih.gov |
| Reduction of Nitro Precursor | 2-Nitrobenzonitrile, Hydrazine hydrate, Copper catalyst | Concerted pathway involving simultaneous hydrolysis of the cyano group and reduction of the nitro group. | researchgate.net |
| C-H Activation/Annulation | Primary benzamides, Aryl alkynes, Rh(III) catalyst | Advanced method for creating complex polycyclic structures. Challenged by catalyst cost, need for specific additives, and competitive side reactions. | researchgate.net |
| Multi-component Reaction | Arylglyoxals, Phenols, Benzamide | A solvent-free pathway catalyzed by molybdate (B1676688) sulfuric acid to produce 2-aryl-3-benzamidobenzofurans. Offers non-hazardous conditions and simple work-up. | researchgate.net |
Unexplored Mechanistic Pathways and Novel Biological Targets
The 2-aminobenzamide scaffold is a versatile pharmacophore found in drugs targeting a wide array of biological systems, including oncology and neuroscience. ontosight.ai Derivatives have shown activity against numerous targets, suggesting that this compound could have significant, yet undiscovered, biological potential.
Known targets for structurally similar 2-aminobenzamides include:
Histone Deacetylases (HDACs) : Several 2-aminobenzamide derivatives are potent HDAC inhibitors, a major target in cancer therapy. nih.govresearchgate.net Research shows that some of these compounds selectively target class I HDACs, and their efficacy can depend on a long residence time on the enzymes, a mechanistic detail that warrants further study for new analogs. nih.gov
Microbial Targets : Various derivatives have demonstrated significant antimicrobial and antifungal activity, suggesting they interfere with essential pathways in bacteria and fungi. nih.govresearchgate.net The precise molecular targets within these microbes are often not fully characterized, representing a clear research gap.
Receptors and Enzymes in CNS : Analogs have been developed as potential antipsychotics by targeting dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ/5-HT₂ₐ receptors. nih.gov Others have been identified as inhibitors of tubulin polymerization or DNA topoisomerases. researchgate.netncku.edu.tw
A primary research gap is the lack of a specific biological profile for this compound itself. While the scaffold is promising, the exact targets and mechanisms of action for this particular substitution pattern (the N-(2-ethoxyphenyl) group) remain unexplored. Future research should focus on screening this compound against a broad panel of targets to identify its primary mode of action and potential therapeutic applications. Understanding how the ethoxyphenyl moiety influences binding affinity and selectivity compared to other derivatives is a key question to be answered.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Epigenetic Modulators | Histone Deacetylases (HDAC1, 2, 3, 8) | Oncology, Neurology (e.g., Friedreich's Ataxia) | nih.govnih.govnih.gov |
| CNS Receptors | Dopamine D₂, Serotonin 5-HT₁ₐ/5-HT₂ₐ | Psychiatry (Antipsychotics) | nih.gov |
| Microbial Enzymes | Cytochrome P450 14-alpha-sterol demethylase (CYP51) | Infectious Disease (Antimicrobial/Antifungal) | nih.goveurekaselect.com |
| Cell Division Proteins | Tubulin | Oncology (Antimitotic agents) | ncku.edu.tw |
| DNA Maintenance Enzymes | Topoisomerase I & IIα | Oncology | researchgate.net |
| Nicotinic Receptors | Human α4β2 nAChRs | Neurology | nih.gov |
Development of Advanced Analytical and Computational Methodologies
The characterization of this compound and its analogs relies on a suite of established and emerging analytical and computational techniques. Standard methods include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and purity confirmation. mdpi.comresearchgate.netresearchgate.net
Advanced analytical methods are crucial for more detailed studies. High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection (HPLC-FD), is a highly sensitive technique. thermofisher.com Interestingly, 2-aminobenzamide (2-AB) itself is widely used as a fluorescent labeling agent for the analysis of glycans, which are otherwise difficult to detect. thermofisher.comnih.govnih.gov This highlights the inherent fluorescence potential of the aminobenzamide core. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) tandem mass spectrometry are employed for detailed structural characterization of derivatized molecules. researchgate.net
Computational methodologies are indispensable for modern drug discovery involving this scaffold. Molecular docking is routinely used to predict how these compounds bind to biological targets like HDACs, microbial enzymes, or DNA. nih.goveurekaselect.comnih.gov These in-silico studies help rationalize structure-activity relationships and guide the design of more potent and selective derivatives. researchgate.netnih.gov
Future developments should focus on creating even more sensitive and high-throughput analytical platforms. For instance, research comparing different fluorescent tags for glycan analysis shows a continuous drive to improve detection limits in mass spectrometry. nih.gov The development of novel synthetic routes, particularly those using green chemistry principles, will also require advanced, real-time analytical monitoring to optimize reaction conditions and ensure product quality. researchgate.net
Potential for Derivatization as Novel Research Tools
The 2-aminobenzamide structure is an exceptionally versatile scaffold for derivatization, making it an ideal starting point for generating libraries of novel compounds for use as research tools. By systematically modifying different parts of the molecule, researchers can probe structure-activity relationships (SAR) and develop chemical tools to study specific biological processes. nih.govncku.edu.twelsevierpure.com
Numerous studies demonstrate the power of this approach:
HDAC Inhibitor Development : By altering the "capping group" attached to the 2-aminobenzamide core, scientists have fine-tuned the selectivity of inhibitors for different HDAC subtypes. nih.govnih.gov For example, adding a fluorine atom at the 4-position of the benzamide ring increases selectivity for HDAC3. nih.gov
Antimicrobial Discovery : A series of 2-aminobenzamide derivatives were synthesized and tested against various bacterial and fungal strains to identify key structural features required for antimicrobial activity. mdpi.comnih.gov
Scaffold Hopping : In one research effort, a 2-aminoindole scaffold was replaced with a 2-aminopyrimidine (B69317) to generate a new class of biofilm inhibitors, demonstrating how the core can be modified to create novel intellectual property and explore new chemical space. nih.gov
The future potential for this compound lies in its use as a template for creating a diverse library of chemical probes. By modifying the ethoxy group, adding substituents to either phenyl ring, or altering the amide linker, new derivatives can be synthesized. These compounds can then be used to validate novel drug targets, map the binding pockets of enzymes and receptors, and serve as lead compounds for the development of new therapeutics for a wide range of diseases.
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-(2-ethoxyphenyl)benzamide?
Methodological Answer: The synthesis typically involves coupling 2-ethoxybenzenamine with a substituted benzoyl chloride. For instance, a reductive amination approach using N-Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) followed by deprotection under acidic conditions (e.g., HCl in dioxane) yields the desired benzamide . Alternatively, nucleophilic substitution reactions between 2-ethoxyaniline and activated benzoyl derivatives (e.g., 2-aminobenzoyl chloride) in the presence of bases like DIPEA in dichloromethane can be employed . Optimization of reaction conditions (temperature, solvent, catalyst) is critical to minimize side products.
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : H and C NMR confirm the presence of the ethoxyphenyl group (δ ~6.8–7.5 ppm for aromatic protons, δ ~1.4 ppm for ethoxy CH) and benzamide carbonyl (δ ~165–170 ppm) .
- FT-IR : Stretching vibrations at ~3300 cm (N–H), ~1650 cm (C=O), and ~1250 cm (C–O ether) validate functional groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm purity and structure .
Q. What are the primary biological targets or activities of this compound?
Methodological Answer: While direct data on this compound is limited, structurally related benzamides exhibit anti-parasitic (e.g., Trypanosoma brucei inhibition via enzyme targeting) and anticancer activity (e.g., kinase inhibition) . Preliminary assays should include:
- Enzyme Inhibition : Test against kinases, proteases, or parasite-specific enzymes using fluorescence-based assays.
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemistry (DFT) : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing benzamide synthesis data to recommend optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
- Molecular Dynamics : Simulate reactant interactions in silico to pre-screen conditions (e.g., dichloromethane vs. THF) .
Q. How to resolve contradictions in reported biological activity data for benzamide derivatives?
Methodological Answer:
- Dose-Response Analysis : Replicate assays across multiple concentrations to validate IC values and rule out false positives/negatives .
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify unintended targets .
- Structural Analog Comparison : Compare activity of this compound with analogs (e.g., chloro or nitro substitutions) to isolate structure-activity relationships (SAR) .
Q. What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and metabolic stability .
- Co-Crystallization : Formulate with cyclodextrins or lipids to enhance bioavailability .
- pH-Sensitive Modifications : Add ionizable groups (e.g., tertiary amines) to stabilize the compound in acidic environments (e.g., lysosomes) .
Q. How to design experiments for investigating its mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify binding pockets (e.g., ATP-binding sites in kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Data Analysis and Validation
Q. How to validate purity and identity discrepancies in synthesized batches?
Methodological Answer:
Q. What statistical approaches are suitable for analyzing dose-response data?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple IC values across cell lines or analogs .
- Bootstrap Resampling : Estimate confidence intervals for EC values in small-sample studies .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
